molecular formula C11H14O2 B15280021 Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol

Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol

Katalognummer: B15280021
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: GWNQNQUYZBGDMY-WCBMZHEXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol is a cyclopropane derivative with a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. Common synthetic routes include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.

    Methoxyphenyl Introduction: Incorporating the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.

    Methanol Functionalization: Introducing the methanol group via reduction or other functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to ensure efficiency and scalability. The use of continuous flow reactors can enhance reaction control and product yield.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC or DMP.

    Reduction: Reduction of the methoxyphenyl group to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenation reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted cyclopropyl derivatives, alcohols, ketones, and aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylmethanol: A simpler analog without the methoxyphenyl group.

    2-Methoxyphenylcyclopropane: Lacks the methanol functional group.

    Cyclopropylphenylmethanol: Similar structure but without the methoxy group.

Uniqueness

Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol is unique due to the combination of the cyclopropane ring, methoxyphenyl group, and methanol functional group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O2/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,8,10,12H,6-7H2,1H3/t8-,10+/m0/s1

InChI-Schlüssel

GWNQNQUYZBGDMY-WCBMZHEXSA-N

Isomerische SMILES

COC1=CC=CC=C1[C@@H]2C[C@H]2CO

Kanonische SMILES

COC1=CC=CC=C1C2CC2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.